Evidence 1: Quantified β2-Adrenoceptor Selectivity Profile vs. Non-Selective Agonist Isoproterenol
Colterol demonstrates a 4.5-fold selectivity for the β2-adrenoceptor subtype when compared to the non-selective agonist isoproterenol as a baseline. This was determined in a competitive binding assay using [3H]dihydroalprenolol (3H-DHA) on guinea pig ventricular (β1) and lung (β2) membranes [1]. In contrast, isoproterenol is non-selective and activates both β1 and β2 receptors [2].
| Evidence Dimension | β2/β1 Adrenoceptor Subtype Selectivity |
|---|---|
| Target Compound Data | 4.5-fold selectivity for β2 over β1 (relative to isoproterenol baseline) |
| Comparator Or Baseline | Isoproterenol (non-selective, baseline = 1.0-fold) |
| Quantified Difference | Colterol is 4.5x more selective for β2 than isoproterenol is |
| Conditions | [3H]DHA binding assay on guinea pig ventricular and lung membranes |
Why This Matters
This verified β2-selectivity predicts a reduced cardiotoxic profile and is a critical selection criterion for researchers developing bronchodilator models where cardiac side-effect liability must be minimized.
- [1] Kusayama, T., et al. (1994). Binding of a Catechol Derivative of Denopamine (T-0509) and N-tert-Butylnoradrenaline (Colterol) to β1- and β2-Adrenoceptors. Biological & Pharmaceutical Bulletin, 17(8), 1023-1028. View Source
- [2] GlpBio. (n.d.). Isoproterenol-d7 (hydrochloride) (GC43598) Technical Datasheet. Retrieved from glpbio.com/isoproterenol-d7-hydrochloride.html. View Source
